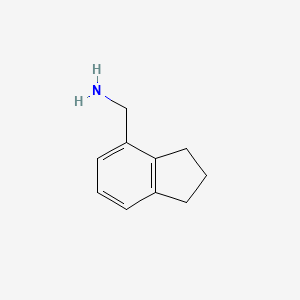

(2,3-dihydro-1H-inden-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEAFXLBELPDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-60-1 | |

| Record name | (2,3-dihydro-1H-inden-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2,3 Dihydro 1h Inden 4 Yl Methanamine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (2,3-dihydro-1H-inden-4-yl)methanamine reveals several logical disconnections that point to key precursor molecules. The most direct approach involves disconnecting the C-N bond of the primary amine. This strategy identifies three principal types of precursors, each leading to a distinct synthetic pathway: aldehydes, nitriles, and halides.

C-N Disconnection (Reductive Amination/Nitrile Reduction): This disconnection leads back to an electrophilic carbon source.

Via an imine intermediate, the precursor is indane-4-carbaldehyde .

Via reduction of a cyano group, the precursor is 4-cyanoindan .

C-N Disconnection (Nucleophilic Substitution): This approach considers the nitrogen as a nucleophile and points to a precursor with a good leaving group, such as 4-(halomethyl)indane (e.g., 4-(bromomethyl)-2,3-dihydro-1H-indene).

These precursors form the basis of the most common and practical synthetic routes to the target compound.

Indane-4-carbaldehyde and Related Aldehydes as Precursors

Indane-4-carbaldehyde is a premier precursor for the synthesis of this compound, primarily through reductive amination. The aldehyde contains the complete carbon skeleton of the target molecule, with the carbonyl group at the desired position for direct conversion to the aminomethyl group. The synthesis of substituted indane aldehydes is an established field, allowing for access to this key intermediate. The aldehyde's reactivity makes it an ideal substrate for forming an imine intermediate when reacted with an ammonia (B1221849) source, which can then be reduced to the target primary amine in a one-pot reaction.

4-Cyanoindan and Nitrile Reduction Pathways

Another viable precursor is 4-cyanoindan. In this pathway, the nitrile group serves as a masked form of the aminomethyl group. The synthesis of 4-cyanoindan can be achieved from corresponding indane derivatives. The conversion of the nitrile to the primary amine is a well-established transformation that can be accomplished using various reduction methods. Catalytic hydrogenation is a common and effective method for this transformation. This pathway is advantageous as nitriles are generally stable and the reduction step is often high-yielding.

Halogenated Indanes as Starting Materials

Halogenated indanes, specifically 4-(halomethyl)indane (e.g., 4-(bromomethyl)-2,3-dihydro-1H-indene), represent a third class of key starting materials. The halogen atom, typically bromine or chlorine, serves as a leaving group that can be displaced by a nitrogen-containing nucleophile. This approach is fundamental to classical amine syntheses like the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate to avoid overalkylation. wikipedia.orgmasterorganicchemistry.com The initial substitution reaction forms an N-alkylated intermediate, which is then cleaved to release the desired primary amine. libretexts.org

Direct Amination Approaches

Direct amination involves the formation of a C-N bond on a hydrocarbon without pre-functionalization, for instance, by activating a C-H bond. Applying this to the synthesis of this compound would theoretically involve the direct conversion of 4-methylindane. However, the direct amination of unactivated sp³ C-H bonds at a benzylic position is a significant challenge in synthetic chemistry. Such reactions often require harsh conditions and specialized catalysts, and typically suffer from low selectivity. Consequently, this is not a commonly employed or optimized route for the synthesis of this specific compound compared to the more reliable methods starting from functionalized precursors.

Reductive Amination Strategies

Reductive amination is arguably the most versatile and widely used method for synthesizing this compound from indane-4-carbaldehyde. wikipedia.org This reaction is a form of amination that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of a primary amine, ammonia is used as the nitrogen source. nih.gov

The process typically occurs in a single pot where the aldehyde, ammonia (often in the form of aqueous ammonia or ammonium (B1175870) salts like ammonium formate), and a reducing agent are combined. researchgate.netnih.gov The key steps are:

Nucleophilic attack of ammonia on the carbonyl carbon of indane-4-carbaldehyde to form a hemiaminal.

Dehydration of the hemiaminal to form an intermediate imine.

Reduction of the imine to the final primary amine, this compound.

A variety of reducing agents can be employed, each with its own advantages.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, neutral or slightly acidic pH | A common, cost-effective reagent. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH (pH ~6) | Selectively reduces the imine in the presence of the aldehyde. wikipedia.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild and effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂) | H₂, Metal Catalyst (e.g., Ni, Pd, Pt, Co) | A "green" chemistry approach that produces water as the only byproduct. nih.govresearchgate.net |

The one-pot nature of reductive amination makes it highly efficient, avoiding the need to isolate the often-unstable imine intermediate. wikipedia.org

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Both catalytic hydrogenation and transfer hydrogenation are crucial reduction techniques applicable to multiple pathways for synthesizing this compound.

Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous metal catalyst. It is the method of choice for:

Nitrile Reduction: The conversion of 4-cyanoindan to this compound is effectively carried out using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or various Cobalt-based systems under a hydrogen atmosphere. researchgate.net

Reductive Amination: As mentioned above, H₂ can be used as the reductant in the one-pot reaction of indane-4-carbaldehyde and ammonia. nih.gov

Transfer Hydrogenation offers a practical alternative to catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas. scispace.comrsc.org Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst. acs.org Common hydrogen donors include formic acid, isopropanol, and Hantzsch esters. rsc.orgacs.org This method is particularly useful for the reduction of the imine intermediate formed during reductive amination. Transition metal complexes based on ruthenium, iridium, and iron are often employed as catalysts. rsc.orgacs.orgacs.org The milder conditions and operational simplicity make transfer hydrogenation an attractive option for laboratory-scale synthesis. scispace.com

| Method | Hydrogen Source | Common Catalysts | Application in Synthesis |

| Catalytic Hydrogenation | H₂ gas | Raney Ni, Pd/C, PtO₂, Co-based catalysts | Reduction of 4-cyanoindan; Reductive amination of indane-4-carbaldehyde. |

| Transfer Hydrogenation | Formic acid, Isopropanol, Hantzsch ester | Ru, Ir, Fe complexes | Reduction of the imine intermediate in reductive amination pathways. |

Stereoselective Synthesis of Chiral Analogs

The creation of specific stereoisomers of this compound is paramount for its application in stereospecific reactions and the synthesis of chiral molecules. Two primary strategies are employed to achieve this: the resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This classical approach involves the separation of enantiomers from a racemic mixture. A common and effective method is the use of chiral resolving agents, such as derivatives of tartaric acid. For instance, O,O'-dibenzoyl-tartaric acid can be reacted with racemic this compound to form diastereomeric salts. researchgate.netchemicalbook.comgoogle.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine can be recovered by treatment with a base. The efficiency of this resolution is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. researchgate.net

Asymmetric Synthesis: This more modern approach aims to directly synthesize the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution. Several asymmetric strategies can be envisioned for the synthesis of chiral this compound analogs.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amines, Ellman's N-tert-butanesulfinyl auxiliary has proven to be a versatile and efficient tool. osi.lv The synthesis would involve the condensation of a suitable indanone precursor with the chiral sulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the auxiliary, would yield the desired enantiomerically enriched amine. osi.lv

Catalytic Asymmetric Synthesis: The use of chiral metal catalysts to induce enantioselectivity is a powerful and widely used strategy. For the synthesis of chiral amines, rhodium-catalyzed asymmetric hydrogenation of a suitable enamine or imine precursor is a promising route. researchgate.netnih.gov The choice of the chiral ligand coordinated to the rhodium center is crucial for achieving high enantioselectivity. Various chiral phosphine (B1218219) ligands have been developed for such transformations.

Below is a table summarizing potential stereoselective synthetic approaches:

| Method | Description | Key Reagents/Catalysts | Potential Advantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via the formation and separation of diastereomeric salts. | O,O'-Dibenzoyl-tartaric acid, Tartaric acid derivatives | Well-established, can be highly effective for specific compounds. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct the stereoselectivity of a reaction, followed by its removal. | N-tert-Butanesulfinylamides (Ellman's auxiliary) | High diastereoselectivity can be achieved, the auxiliary can often be recovered. osi.lv |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical reaction. | Chiral Rhodium-phosphine complexes | High catalytic efficiency, small amounts of catalyst needed, potential for high enantiomeric excess. researchgate.netnih.gov |

Process Chemistry Considerations for Scalable Production

The transition of a synthetic route from the laboratory to industrial-scale production requires careful consideration of several process chemistry principles to ensure safety, efficiency, and economic viability.

Process Safety: A comprehensive safety assessment of all reaction steps is critical. This includes identifying potential hazards such as exothermic reactions, the use of hazardous reagents, and the formation of unstable intermediates. For example, catalytic hydrogenations require careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Impurity Profile and Control: The purity of the final product is of utmost importance, particularly in pharmaceutical applications. A thorough understanding of the impurity profile of the chosen synthetic route is essential. This involves identifying the sources of impurities, which can include unreacted starting materials, by-products from side reactions, and residual solvents or catalysts. Robust analytical methods must be developed to monitor and control these impurities at each stage of the process.

Crystallization and Polymorphism: The final isolation and purification of this compound or its salts will likely involve crystallization. The crystallization process must be carefully controlled to ensure the desired crystal form (polymorph) is consistently produced, as different polymorphs can have different physical properties, such as solubility and stability.

Waste Management and Green Chemistry: The environmental impact of the manufacturing process is an increasingly important consideration. The principles of green chemistry should be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. This includes selecting environmentally benign solvents, maximizing atom economy, and developing methods for catalyst recycling.

The following table outlines key process chemistry considerations for the scalable production of this compound:

| Consideration | Key Aspects | Importance in Scalable Production |

| Route Scouting | Evaluation of different synthetic pathways based on cost, yield, safety, and environmental impact. | Determines the overall economic viability and sustainability of the manufacturing process. |

| Process Optimization | Fine-tuning of reaction parameters (temperature, pressure, concentration, catalyst loading) to maximize yield and minimize reaction time. | Enhances process efficiency and reduces manufacturing costs. |

| Safety Assessment | Identification and mitigation of potential hazards associated with reagents, reactions, and equipment. | Ensures the safety of personnel and the manufacturing facility. |

| Impurity Control | Development of analytical methods to identify, quantify, and control impurities to meet product specifications. | Guarantees the quality and purity of the final product. |

| Crystallization Development | Control of crystallization conditions to obtain the desired crystal form with consistent particle size distribution. | Affects the physical properties, handling, and formulation of the final product. |

| Sustainability | Application of green chemistry principles to minimize environmental impact through waste reduction, use of safer chemicals, and energy efficiency. | Promotes environmentally responsible manufacturing practices. |

Chemical Derivatization and Analog Synthesis from 2,3 Dihydro 1h Inden 4 Yl Methanamine

Amide and Sulfonamide Formation

The primary amine functionality of (2,3-dihydro-1H-inden-4-yl)methanamine is readily acylated to form a diverse range of amides. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction efficiency and minimize side reactions. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Similarly, sulfonamides can be synthesized by reacting the amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the resulting molecule.

Table 1: Examples of Amide and Sulfonamide Derivatives

| Derivative Name | R Group | Reagents |

| N-((2,3-dihydro-1H-inden-4-yl)methyl)acetamide | -CH₃ | Acetyl chloride, Triethylamine |

| N-((2,3-dihydro-1H-inden-4-yl)methyl)benzamide | -C₆H₅ | Benzoyl chloride, Pyridine |

| N-((2,3-dihydro-1H-inden-4-yl)methyl)benzenesulfonamide | -SO₂C₆H₅ | Benzenesulfonyl chloride, Triethylamine |

Urea (B33335), Thiourea (B124793), and Carbamate Synthesis

Urea and thiourea derivatives of this compound can be prepared by reacting the primary amine with isocyanates and isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea or thiourea moiety can act as a hydrogen bond donor and acceptor, which can be important for biological activity.

Carbamates can be synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. Alternatively, reaction with a carbonyl diimidazole (CDI) activated alcohol can also yield carbamates.

Table 2: Examples of Urea, Thiourea, and Carbamate Derivatives

| Derivative Class | R Group | Reagents |

| Urea | -C₆H₅ | Phenyl isocyanate |

| Thiourea | -CH₂CH₃ | Ethyl isothiocyanate |

| Carbamate | -OCH₂C₆H₅ | Benzyl chloroformate, Triethylamine |

Alkylation and Acylation Reactions of the Amine Functionality

The primary amine of this compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This method allows for the introduction of a wide range of alkyl substituents.

Acylation, as discussed in the context of amide formation, is a key reaction for modifying the amine functionality. The choice of the acylating agent is critical for introducing desired functionalities.

Introduction of Heterocyclic Moieties via Condensation and Cyclization Reactions

The primary amine of this compound can serve as a key building block for the synthesis of various heterocyclic systems. For instance, condensation with dicarbonyl compounds can lead to the formation of pyrroles or other five-membered heterocycles. Reaction with appropriate precursors can also lead to the formation of pyrimidines, triazoles, or other nitrogen-containing ring systems. These heterocyclic moieties can significantly influence the pharmacological profile of the parent molecule.

Functionalization of the Indane Ring System (e.g., halogenation, nitration, alkylation)

The aromatic ring of the indane system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The position of substitution will be directed by the existing activating groups on the ring.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature, need to be carefully controlled to avoid side reactions. Nitration of indane itself typically yields a mixture of 4- and 5-nitroindane. rsc.org

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, although this reaction can be prone to polysubstitution and rearrangement.

It is important to note that the amine functionality may need to be protected prior to carrying out these electrophilic aromatic substitution reactions to prevent undesired side reactions.

Exploration of Structure-Activity Relationship (SAR) Analogs based on the this compound Scaffold

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for the rational design of new drugs. For the this compound scaffold, a systematic exploration of its derivatives can provide valuable insights into the structural requirements for a desired biological activity.

The primary amino group is a key handle for SAR exploration. A systematic approach would involve the following modifications:

Alkylation: The effect of increasing the size and lipophilicity of the substituent on the nitrogen atom can be studied by synthesizing a series of N-alkyl and N,N-dialkyl analogs.

Acylation: A library of amides with varying electronic and steric properties can be synthesized to probe the importance of the acyl group.

Urea/Thiourea/Carbamate Formation: These modifications introduce different hydrogen bonding patterns and can be used to explore the role of these interactions in receptor binding.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be developed, guiding the design of more potent and selective compounds.

Substituent Effects on the Indane Ring System

The reactivity and properties of the this compound core are significantly influenced by the electronic and steric nature of substituents on the aromatic portion of the indane ring. These substituents can alter the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack, and can also impart steric hindrance that directs the regioselectivity of reactions.

The introduction of substituents onto the indane ring of this compound can be achieved through various synthetic methodologies. Electrophilic aromatic substitution reactions are a primary route for functionalizing the aromatic ring. The directing effects of the existing alkyl framework and the aminomethyl group play a crucial role in determining the position of new substituents. Generally, the fused aliphatic ring and the aminomethyl group (once protected) are considered ortho-, para-directing activators, though the steric bulk of the indane system can influence the final regiochemical outcome.

The electronic nature of the substituents has a profound impact on the chemical behavior of the indane ring system. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic aromatic substitution under specific conditions.

The following table summarizes the expected electronic effects of various substituents on the indane ring:

| Substituent | Electronic Effect | Expected Impact on Reactivity towards Electrophiles |

| -OCH₃ | Electron-donating (Resonance) | Activating |

| -CH₃ | Electron-donating (Inductive) | Activating |

| -Cl | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating (overall) |

| -NO₂ | Electron-withdrawing (Resonance and Inductive) | Deactivating |

| -CN | Electron-withdrawing (Resonance and Inductive) | Deactivating |

These substituent effects are critical in planning multi-step syntheses of complex analogs, as the order of substituent introduction can dictate the feasibility and outcome of subsequent reactions.

Stereochemical Variations and Diastereoselective Synthesis

The three-dimensional structure of this compound and its derivatives is a key determinant of their biological function. The indane scaffold contains a chiral center if a substituent is present on the five-membered ring, and the aminomethyl group itself can be a source of chirality upon further substitution. The synthesis of stereochemically pure analogs, therefore, requires precise control over the formation of stereocenters.

Stereochemical Variations:

Diastereoselective Synthesis:

Achieving high diastereoselectivity in the synthesis of substituted this compound analogs is a primary objective. Several strategies can be employed:

Substrate-Controlled Diastereoselection: The existing stereochemistry of a chiral starting material can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a chiral indane precursor can proceed with high diastereoselectivity due to the steric hindrance imposed by existing substituents.

Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can induce the formation of one diastereomer over another. For instance, asymmetric hydrogenation or asymmetric alkylation reactions catalyzed by chiral transition metal complexes can be employed to set specific stereocenters with high control.

Auxiliary-Controlled Diastereoselection: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed.

The following table outlines potential diastereoselective reactions for the synthesis of substituted analogs:

| Reaction Type | Chiral Control Element | Expected Outcome |

| Catalytic Hydrogenation of a substituted indene (B144670) precursor | Chiral Rhodium or Ruthenium catalyst | Enantioselective or diastereoselective reduction to form a chiral indane. |

| Alkylation of an enolate derived from a substituted indanone | Chiral auxiliary | Diastereoselective introduction of an alkyl group. |

| Diels-Alder reaction with a substituted indene derivative | Chiral Lewis acid catalyst | Diastereo- and enantioselective formation of a polycyclic analog. |

The rational design and execution of diastereoselective syntheses are essential for accessing specific stereoisomers of this compound derivatives for detailed biological evaluation.

Computational Chemistry and Molecular Modeling Studies of 2,3 Dihydro 1h Inden 4 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. For (2,3-dihydro-1H-inden-4-yl)methanamine, these calculations can elucidate how the interplay between the indane scaffold and the methylamine (B109427) substituent governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. nih.govwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the FMO analysis would likely show that the HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system. The introduction of substituents on the indane ring would modulate the HOMO and LUMO energy levels. Electron-donating groups would raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and its Derivatives This data is illustrative and based on general principles for similar aromatic amines.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1 | H | -5.85 | -0.25 | 5.60 |

| 2 | 6-OH | -5.60 | -0.15 | 5.45 |

| 3 | 6-NO₂ | -6.20 | -0.80 | 5.40 |

| 4 | N(CH₃)₂ | -5.50 | -0.10 | 5.40 |

The Electrostatic Potential Surface (EPS) is a valuable tool for understanding intermolecular interactions, as it maps the electrostatic potential onto the electron density surface of a molecule. mdpi.comnih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and favorable for interactions with positive charges. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. wikipedia.org

In the case of this compound, the EPS would be expected to show a significant region of negative potential around the nitrogen atom of the aminomethyl group due to the lone pair of electrons. The π-system of the aromatic ring would also contribute to the negative potential above and below the plane of the ring. mdpi.com The hydrogen atoms of the amine group would exhibit positive electrostatic potential. This distribution of charge highlights the molecule's potential for hydrogen bonding, with the nitrogen acting as a hydrogen bond acceptor and the NH₂ group as a hydrogen bond donor. Substituents on the aromatic ring would alter the EPS map, with electron-donating groups increasing the negative potential of the ring and electron-withdrawing groups diminishing it. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govdrugdesign.org For this compound, a key flexible bond is the C-C bond connecting the aminomethyl group to the indane ring. Rotation around this bond gives rise to different conformers.

Computational methods like molecular mechanics or quantum chemical calculations can be used to perform a systematic search for low-energy conformers. nih.gov The results of such an analysis would likely reveal several stable conformers corresponding to local minima on the potential energy surface. For instance, studies on structurally similar 2-aminoindanes have shown that the position of the amino group (axial vs. equatorial on the five-membered ring) is a critical determinant of their biological activity. nih.gov While this compound has its substituent on the aromatic part, the orientation of the aminomethyl group relative to the indane ring system will be similarly crucial. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential for understanding which shapes the molecule is likely to adopt in a biological environment.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. ajchem-a.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule in a simulated environment (e.g., in a solvent like water). nih.gov

An MD simulation of this compound would provide detailed information about its flexibility and the transitions between different conformational states. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. The simulation would track the trajectories of all atoms, allowing for the analysis of bond lengths, bond angles, and dihedral angles over time. The results can be used to generate a more realistic understanding of the molecule's energy landscape and the probabilities of it adopting certain conformations. For example, a simulation could reveal the preferential orientation of the aminomethyl group and the puckering of the five-membered ring in an aqueous solution. ajchem-a.com

Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. orientjchem.orgnih.govplos.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. jocpr.com Given the structural similarity of aminoindanes to neurotransmitters, potential biological targets for this compound could include monoamine transporters or G-protein coupled receptors. nih.govnih.gov

Docking simulations of this compound into the active site of a receptor would predict the most stable binding pose and the key intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking.

For example, a docking study might predict that the protonated amine group of the ligand forms a strong salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The indane ring could engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine, and potentially in π-π stacking with aromatic residues such as phenylalanine or tyrosine. The specific binding mode and the strength of these interactions, often quantified by a docking score, would provide a hypothesis for the molecule's biological activity.

Table 2: Hypothetical Docking Results of this compound Derivatives with a Dopamine (B1211576) Receptor This data is for illustrative purposes.

| Compound | Substituent (R) | Docking Score (kcal/mol) | Key Interactions Predicted |

|---|---|---|---|

| 1 | H | -8.5 | Salt bridge with Asp110, Hydrophobic interactions with Phe345, Leu90 |

| 2 | 6-OH | -9.2 | Salt bridge with Asp110, H-bond with Ser192, Hydrophobic interactions |

| 3 | 6-NO₂ | -7.8 | Salt bridge with Asp110, Dipole-dipole with Asn342 |

| 4 | N(CH₃)₂ | -8.7 | Salt bridge with Asp110, Enhanced hydrophobic interactions |

Estimation of Binding Affinities (Theoretical)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the theoretical estimation of binding affinities for this compound and its derivatives. While the indane scaffold is recognized in medicinal chemistry for its utility in developing therapeutic agents, dedicated molecular modeling and binding affinity predictions for this particular compound are not publicly available. eburon-organics.com

Theoretical binding affinity estimations are crucial in computational drug discovery, providing insights into the potential interactions between a ligand and a biological target. nih.govmdpi.com These methods, which include molecular docking and free energy calculations, are employed to predict the strength of these interactions, often expressed as binding energy (e.g., in kcal/mol) or inhibition constants (Ki). researchgate.net However, without specific research on this compound, no such data can be presented.

For illustrative purposes, a hypothetical data table for the binding affinities of this compound derivatives against a panel of CNS receptors might look like the one below. It is critical to understand that the following table is a template and does not represent real experimental or computational data.

| Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| This compound | Dopamine D2 Receptor | - | - |

| N-methyl-(2,3-dihydro-1H-inden-4-yl)methanamine | Serotonin 5-HT2A Receptor | - | - |

| N,N-dimethyl-(2,3-dihydro-1H-inden-4-yl)methanamine | Histamine H1 Receptor | - | - |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.govfarmaciajournal.com These models are valuable for predicting the activity of new, unsynthesized compounds. A search of the scientific literature indicates that no specific QSAR models have been developed for this compound and its derivatives. The development of a robust QSAR model requires a dataset of compounds with experimentally determined biological activities, which is not available for this specific chemical series. dovepress.com

Pharmacophore modeling is another key computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. mdpi.com This "pharmacophore" can then be used to screen large databases for new potential drugs. nih.gov As with QSAR, there are no published pharmacophore models specifically derived from or for this compound derivatives.

Identification of Key Structural Features for Desired Activity

In the absence of specific QSAR and pharmacophore modeling studies, the key structural features of this compound that are important for a desired (but currently undefined) biological activity can only be hypothesized based on general principles of medicinal chemistry. The indane core provides a rigid scaffold, while the aminomethyl group offers a key interaction point, likely as a hydrogen bond donor and a basic center that can be protonated at physiological pH.

A hypothetical table of key structural features and their potential contributions to activity is presented below for illustrative purposes. This table is not based on published research for the specified compound.

| Structural Feature | Potential Contribution to Biological Activity | Possible Interactions |

|---|---|---|

| 2,3-dihydro-1H-indene scaffold | Provides a rigid conformational framework, potentially enhancing binding affinity. | Hydrophobic interactions with the target protein. |

| Primary amine (-CH2NH2) | Acts as a hydrogen bond donor and can form salt bridges when protonated. | Hydrogen bonding with acceptor groups on the receptor; ionic interactions. |

| Aromatic ring | Can participate in π-π stacking or hydrophobic interactions. | Interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine). |

Role in Medicinal Chemistry and Target Oriented Compound Design

Utilization as a Privileged Scaffold for Bioactive Molecules

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity. The indane scaffold, the core of (2,3-dihydro-1H-inden-4-yl)methanamine, is considered one such privileged structure. tudublin.ietudublin.ienih.gov This is attributed to its rigid conformation, which reduces the entropic penalty upon binding to a target, and its defined three-dimensional shape that allows for the precise orientation of appended functional groups into the binding pockets of proteins.

Indane scaffolds are found in a variety of natural products and have been incorporated into numerous biologically active compounds, demonstrating their versatility. tudublin.ietudublin.ie The therapeutic potential of indane-based molecules is wide-ranging, with examples including anticancer and anti-inflammatory agents. tudublin.ietudublin.ie The amenability of the indane nucleus to a wide array of chemical substitutions allows for the creation of large, diverse libraries of compounds for high-throughput screening, further cementing its status as a privileged scaffold in drug discovery. The inherent drug-like properties of many indane derivatives make them attractive starting points for lead optimization. nih.gov

Design of Enzyme Inhibitors featuring the Indanamine Moiety

The this compound scaffold has proven to be a valuable building block in the design of potent and selective enzyme inhibitors. Its rigid structure allows for the precise positioning of pharmacophoric groups that can interact with key residues within an enzyme's active site.

Case Studies: Benzocycloalkane-derived CrtN Inhibitors

A notable example of the application of the this compound moiety is in the development of inhibitors for diapophytoene desaturase (CrtN), a key enzyme in the staphyloxanthin biosynthesis pathway of Staphylococcus aureus. Staphyloxanthin is a virulence factor that protects the bacterium from the host's immune response.

Researchers have designed a series of benzocycloalkane derivatives that incorporate a structure analogous to this compound. These compounds have demonstrated potent, submicromolar inhibition of CrtN. The structure-activity relationship (SAR) studies of these inhibitors have provided valuable insights into the chemical features required for potent CrtN inhibition.

| Compound | R Group | CrtN IC₅₀ (µM) |

| Analog 1 | H | 0.85 |

| Analog 2 | 4-F | 0.62 |

| Analog 3 | 4-Cl | 0.55 |

| Analog 4 | 4-CH₃ | 0.78 |

The data indicates that substitutions on the phenyl ring of the benzocycloalkane moiety can influence the inhibitory activity against CrtN. Halogen substitutions, in particular, appear to be beneficial for potency.

Exploration of Other Enzymatic Targets (e.g., kinases, proteases)

While the indane scaffold is present in some kinase and protease inhibitors, specific examples where the this compound moiety is a key component are less prevalent in publicly available research. However, the general principles of using rigid scaffolds for designing enzyme inhibitors are applicable.

Kinases: The indazole core, a bioisostere of indole (B1671886), has been extensively used in the design of kinase inhibitors. rsc.orgnih.gov Given the structural similarities, it is conceivable that the indane ring of this compound could be explored as a scaffold for kinase inhibitors, with the methanamine group providing a vector for interacting with the hinge region or other key binding sites of the kinase.

Proteases: The HIV protease inhibitor Indinavir features an aminoindanol (B8576300) core, highlighting the utility of the indane scaffold in targeting proteases. eburon-organics.comnih.gov Although not the specific methanamine derivative, this demonstrates the potential of the indane ring system to fit within the active site of proteases. The design of novel protease inhibitors often involves the use of peptidomimetic scaffolds that mimic the transition state of peptide bond cleavage. nih.govscienceopen.com The rigid indanamine framework could serve as a non-peptidic scaffold to present key functionalities for interaction with the protease active site.

Application in Receptor Ligand Design

The rigid nature of the this compound scaffold makes it an attractive template for the design of ligands targeting G protein-coupled receptors (GPCRs) and other receptors. The defined stereochemistry of the scaffold allows for the precise placement of substituents to achieve high affinity and selectivity for a particular receptor subtype.

Indane-based compounds have been successfully developed as ligands for a variety of GPCRs. nih.gov For instance, derivatives of 2-aminoindane have been investigated as dopamine (B1211576) D2 receptor ligands. nih.gov The methanamine group in this compound can serve as a key interaction point, often forming a salt bridge with an acidic residue in the receptor binding pocket. The indane ring itself can engage in hydrophobic or van der Waals interactions with the receptor.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds, improve physicochemical properties, and explore new chemical space.

Bioisosteric Replacements: The indane ring in this compound can be considered a bioisostere for other aromatic or bicyclic systems. For example, in the development of PI3Kδ inhibitors, bioisosteric replacement of an indole moiety with other scaffolds was explored to improve potency and selectivity. nih.govresearchgate.net Conversely, the indane scaffold itself could be replaced by other rigid bicyclic systems to modulate activity or pharmacokinetic properties.

Prodrug and Pro-inhibitor Design Leveraging the Amine Functionality

The primary amine group of this compound is a versatile handle for the design of prodrugs and pro-inhibitors. Prodrug strategies are often employed to overcome challenges such as poor solubility, low bioavailability, or to achieve targeted drug delivery.

The amine functionality can be temporarily masked with various promoieties that are cleaved in vivo to release the active parent drug. Common prodrug approaches for primary amines include the formation of amides, carbamates, imines, and N-Mannich bases. ebrary.netnih.govgoogle.comwipo.intgoogleapis.com These modifications can increase the lipophilicity of the molecule, facilitating its passage through biological membranes.

For example, an amide prodrug could be designed to be a substrate for a specific enzyme that is overexpressed in a target tissue, leading to site-specific drug release. Similarly, a pro-inhibitor could be designed where the amine is part of a larger, inactive molecule that is metabolically converted to the active enzyme inhibitor.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For (2,3-dihydro-1H-inden-4-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be essential for complete structural assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully elucidate the complex structure and confirm the connectivity of atoms within this compound, a suite of 2D NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For the target molecule, COSY would be crucial in tracing the connectivity within the aliphatic five-membered ring (protons on C1, C2, and C3) and confirming the relationship between the benzylic protons of the methanamine group and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule, for instance, linking the aminomethyl group to the C4 position of the indane ring system and confirming the positions of substituents on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is essential for determining the stereochemistry and conformation of the molecule.

A hypothetical data table summarizing expected correlations is presented below. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Proton Assignment | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| H-1 | H-2 | C-1 | C-2, C-7a, C-8 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-3a |

| H-3 | H-2 | C-3 | C-2, C-3a, C-4 |

| H-5 | H-6 | C-5 | C-4, C-7, C-7a |

| H-6 | H-5, H-7 | C-6 | C-4, C-5, C-7a |

| H-7 | H-6 | C-7 | C-5, C-7a, C-3a |

| -CH₂NH₂ | -NH₂ | C-8 | C-4, C-3a, C-5 |

| -NH₂ | -CH₂NH₂ | - | C-8 |

Conformational Analysis using NMR

The five-membered ring of the indane system is not planar and can adopt various conformations, such as an "envelope" or "twist" form. The preferred conformation can be investigated using NMR, primarily through the analysis of vicinal proton-proton coupling constants (³JHH) and NOESY data. The magnitude of these coupling constants, when applied to the Karplus equation, can provide estimates of the dihedral angles between adjacent protons, thereby defining the ring's pucker. NOESY would reveal through-space proximities between protons on the aliphatic ring and those on the aromatic ring or the aminomethyl substituent, further refining the conformational model.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other isomers. For C₁₀H₁₃N, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 148.1121 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Details

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to produce a spectrum of fragment ions. The fragmentation pathways provide valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Benzylic cleavage: Fission of the bond between the aminomethyl group and the indane ring, leading to the formation of a stable benzylic cation.

Cleavage within the indane ring: Fragmentation of the five-membered ring.

A predictive table of possible fragment ions is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 148.1121 | 131.0855 | NH₃ | 4-vinyl-2,3-dihydro-1H-indene cation |

| 148.1121 | 117.0702 | CH₄N | 2,3-dihydro-1H-inden-4-yl cation |

| 148.1121 | 91.0542 | C₄H₇N | Tropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the following characteristic absorption bands would be expected:

N-H stretching: In the IR spectrum, primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

N-H bending: A scissoring vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3500 | Weak |

| N-H Symmetric Stretch | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Scissoring | 1590 - 1650 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, this method would provide invaluable insights into its molecular conformation, as well as how the molecules pack together in the solid state. The process would involve growing a single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic structure can be elucidated. nih.gov

Elucidation of Crystal Packing and Intermolecular Interactions

A hypothetical data table for the crystallographic analysis of this compound is presented below. It is important to note that this data is illustrative and not based on experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₃N |

| Formula Weight | 147.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1003.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.217 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Co-crystallization Studies with Biological Targets (if applicable to research)

Co-crystallization of this compound with a biological target, such as a receptor or enzyme, would be a critical step in understanding its mechanism of action at a molecular level, should it be investigated as a potential therapeutic agent. This technique would reveal the specific binding interactions between the small molecule and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such information is instrumental in structure-based drug design. As no research has been published on the biological targets of this compound, this area remains speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a key technique for studying such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other.

If the enantiomers of this compound were to be separated and analyzed by CD spectroscopy, the resulting spectra would confirm the enantiomeric purity of the samples and could potentially be used to assign the absolute configuration of each enantiomer by comparison with theoretical calculations. A hypothetical CD spectrum for one enantiomer might show a positive Cotton effect at a certain wavelength and a negative one at another, while its mirror image would show the opposite.

Below is a hypothetical data table summarizing the expected chiroptical data for the enantiomers of this compound. This data is for illustrative purposes only.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 220 | +15,000 |

| 250 | -8,000 | |

| (S)-enantiomer | 220 | -15,000 |

| 250 | +8,000 |

Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Inden 4 Yl Methanamine

Basic Reactivity of the Primary Amine

The presence of a primary amine (–NH₂) attached to a methylene (B1212753) (–CH₂) bridge confers the properties of a typical benzylic amine upon (2,3-dihydro-1H-inden-4-yl)methanamine. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.

Salt Formation: As a base, the amine readily reacts with acids to form ammonium (B1175870) salts. ncert.nic.in This is a standard acid-base reaction where the nitrogen atom is protonated. These salts are typically water-soluble. ncert.nic.in

N-Alkylation and N-Acylation: The nucleophilic nature of the primary amine allows it to participate in N-alkylation and N-acylation reactions. Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. ncert.nic.in However, overalkylation is a common side reaction, potentially leading to the formation of a quaternary ammonium salt. nih.gov To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more controlled method. Acylation, the reaction with acyl chlorides or anhydrides, proceeds readily to form stable amide derivatives. This reaction is also used to "protect" the amine group during other transformations, such as electrophilic aromatic substitution. ncert.nic.in

Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is fundamental in various synthetic transformations.

Oxidation: Primary benzylic amines can be oxidized under specific conditions. For instance, photocatalytic oxidation using flavin derivatives as catalysts can convert primary benzylamines into the corresponding aldehydes under mild conditions, with oxygen as the terminal oxidant. researchgate.net

Electrophilic Aromatic Substitution on the Indane Ring System

The indane ring system of this compound is susceptible to electrophilic aromatic substitution (EAS). The position of substitution on the aromatic ring is directed by the existing substituents: the fused alkyl ring and the aminomethyl group at position 4.

Both alkyl groups and the aminomethyl group are classified as activating, ortho-, para-directors. wikipedia.orglibretexts.org An activating group increases the rate of electrophilic substitution compared to benzene (B151609) by donating electron density to the ring, thereby stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.com

In the case of the 4-substituted indane ring:

The fused alkyl portion (dihydrocyclopentene ring) activates the aromatic ring and directs incoming electrophiles to its "ortho" positions (positions 5 and 7) and its "para" position (position 6, though this is less pronounced).

The aminomethyl group (–CH₂NH₂) at position 4 is also an activating ortho-, para-director. youtube.com Its ortho-positions are 3 (which is part of the fused ring and generally unreactive in EAS) and 5. Its para-position is 7.

The directing effects of both groups reinforce each other, strongly favoring substitution at positions 5 and 7. Experimental studies on the direct chlorination of unsubstituted indane confirm that substitution occurs on the aromatic ring, yielding a mixture of 4- and 5-haloindanes, demonstrating the ring's susceptibility to EAS. researchgate.net For this compound, the combined activation from both substituents would lead to a high reactivity towards electrophiles like Br⁺, NO₂⁺, and SO₃, with substitution occurring almost exclusively at the 5- and 7-positions.

| Reaction | Electrophile (E+) | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro- and 7-nitro-(2,3-dihydro-1H-inden-4-yl)methanamine |

| Bromination | Br⁺ | 5-Bromo- and 7-bromo-(2,3-dihydro-1H-inden-4-yl)methanamine |

| Sulfonation | SO₃ | 5-Sulfonic acid and 7-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl- and 7-acyl-(2,3-dihydro-1H-inden-4-yl)methanamine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) involving Halogenated Analogs

Halogenated derivatives of this compound, such as 5-bromo- or 7-bromo-analogs, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A hypothetical 5-bromo-(2,3-dihydro-1H-inden-4-yl)methanamine could be coupled with various aryl or vinyl boronic acids to create biaryl or styrene-like structures, respectively. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with the activated boronic acid species, and reductive elimination to release the final product and regenerate the catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org While the parent molecule already contains an amine, a halogenated analog could undergo further amination at the aromatic ring. For example, reacting 5-bromo-(2,3-dihydro-1H-inden-4-yl)methanamine with a different primary or secondary amine under Buchwald-Hartwig conditions would yield a di-amino-substituted indane derivative. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com The choice of phosphine (B1218219) ligand is critical for the efficiency of these reactions. organic-chemistry.org

| Reaction Name | Indane Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-(2,3-dihydro-1H-inden-4-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-substituted indane |

| Buchwald-Hartwig Amination | 5-Bromo-(2,3-dihydro-1H-inden-4-yl)methanamine | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 5-(Phenylamino)-substituted indane |

Ring-Opening and Ring-Closing Reactions (if applicable to specific derivatives)

While the indane scaffold is generally stable, specific derivatives can undergo ring-opening or ring-closing reactions under certain conditions. These transformations typically require the presence of other functional groups on the five-membered ring.

Ring-Expansion: Derivatives such as indanetrione can undergo a solvent-controlled, regioselective ring-expansion when treated with diazo compounds. nih.gov This reaction involves a 1,2-carbonyl shift to expand the five-membered ring into a six-membered ring, forming lawsone derivatives. nih.gov Another example involves the retro-aldol ring opening of a β-hydroxyketone derivative of indanone, followed by oxidation and re-cyclization. stackexchange.com

Ring-Closing: Derivatives of indane can also be synthesized or modified via ring-closing reactions. For instance, indane-based propellane structures (compounds with three rings sharing a single C-C bond) have been synthesized from di-alkenyl substituted indane precursors using ring-closing metathesis (RCM) with a Grubbs catalyst. researchgate.net

Mechanistic Studies of Specific Transformations involving this compound

No specific mechanistic studies focused exclusively on this compound were identified in the literature. However, the mechanisms of the reactions it undergoes are well-established for the relevant functional groups and molecular scaffolds.

Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds via the attack of the π-electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of attack. The activating groups on the indane ring help stabilize this positive charge, particularly when attack occurs at the ortho and para positions. The final step is the rapid loss of a proton (deprotonation) from the carbon atom bearing the new electrophile, which restores aromaticity. organicchemistrytutor.com

Palladium-Catalyzed Cross-Coupling Mechanism: As detailed in section 7.3, the mechanisms for both Suzuki and Buchwald-Hartwig reactions revolve around a Pd(0)/Pd(II) catalytic cycle. The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the halogenated indane derivative, forming a Pd(II) complex. wikipedia.orgyoutube.com

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. nih.gov In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base removes a proton to form a palladium amide complex. wikipedia.org

Reductive Elimination: The two organic groups (the indane moiety and the new group) on the palladium complex couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orgyoutube.com

Future Directions and Emerging Research Avenues for 2,3 Dihydro 1h Inden 4 Yl Methanamine

Integration into Combinatorial Chemistry Libraries

The structure of (2,3-dihydro-1H-inden-4-yl)methanamine, featuring a reactive primary amine appended to a rigid indane framework, makes it an excellent candidate for inclusion in combinatorial chemistry libraries. The primary amine serves as a versatile handle for a wide array of chemical transformations, allowing for the rapid generation of a diverse set of derivatives.

Key Potential Reactions for Library Synthesis:

| Reaction Type | Reagents/Conditions | Potential Products |

| Acylation | Acid chlorides, anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, ketones, reducing agent | Secondary and tertiary amines |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates, isothiocyanates | Ureas, thioureas |

| Guanidinylation | Guanidinylating agents | Guanidines |

By employing these and other reactions in a parallel synthesis format, large libraries of compounds based on the this compound scaffold can be constructed. These libraries would be valuable resources for high-throughput screening in drug discovery and materials science. For instance, a library of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines was successfully synthesized, demonstrating the feasibility of using methanamine derivatives to create diverse chemical libraries. nih.gov

Application in Supramolecular Chemistry and Materials Science

The distinct structural features of this compound—a planar aromatic ring and a flexible aliphatic ring with a projecting amine group—offer intriguing possibilities in supramolecular chemistry and materials science.

Coordination with Metals: The primary amine group can act as a ligand, coordinating with various metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. The rigid indane backbone would influence the geometry and porosity of these materials, potentially leading to applications in gas storage, catalysis, or sensing.

Formation of Hydrogen-Bonded Networks: The amine group can both donate and accept hydrogen bonds. This property can be exploited to construct intricate hydrogen-bonded networks in the solid state. By co-crystallizing with complementary molecules (e.g., carboxylic acids, phenols), it may be possible to engineer materials with specific crystalline architectures and properties, such as nonlinear optical activity or controlled release capabilities. The study of supramolecular assemblies of porphyrin and coronene (B32277) derivatives showcases how non-covalent interactions can be harnessed to create functional materials for applications like drug delivery. nih.govnih.gov

Green Chemistry Approaches to its Synthesis and Derivatization

Future research should prioritize the development of environmentally benign methods for the synthesis and modification of this compound. This aligns with the growing importance of sustainable practices in the chemical industry.

Potential Green Synthesis Strategies:

Catalytic Hydrogenation of Indene (B144670) Precursors: Utilizing heterogeneous or homogeneous catalysts for the reduction of a suitable indene-based nitrile or oxime would be a more atom-economical approach than traditional stoichiometric reagents.

Biocatalysis: Employing enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to the chiral forms of the amine.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, could be explored for both the synthesis of the parent compound and its subsequent derivatization. nih.gov

Recent advancements in the green synthesis of indane and its analogues highlight the potential for developing more sustainable synthetic routes. researchgate.net

Development of Novel Analytical Methods for its Detection and Quantification in Research Matrices

As research into this compound and its derivatives expands, the need for sensitive and selective analytical methods for its detection and quantification will become crucial.

Potential Analytical Techniques:

| Technique | Principle | Potential Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often coupled with UV or mass spectrometry detection. | Quantification in reaction mixtures, biological fluids, or environmental samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. Derivatization may be required to improve volatility. | Identification and quantification of the amine and its volatile derivatives. publisso.decoresta.org |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | Analysis of small sample volumes, with potential for high-resolution separation. ital.sp.gov.br |

| Thin-Layer Chromatography (TLC) | A simple and rapid qualitative method for reaction monitoring and purity assessment. rsc.org |

Developing validated analytical methods will be essential for pharmacokinetic studies, metabolism research, and quality control of materials incorporating this chemical moiety. The established methods for the determination of other aromatic amines can serve as a starting point for the development of specific protocols for this compound. nih.gov

Q & A

Q. What are the key structural features of (2,3-dihydro-1H-inden-4-yl)methanamine, and how do they influence its reactivity in synthetic chemistry?

The compound features a bicyclic indene system fused to a cyclopentane ring, with a primary amine group attached to the 4-position of the indene moiety. This structure confers rigidity and potential π-π stacking interactions, while the amine group enables nucleophilic reactivity (e.g., in Schiff base formation or amide coupling). The dihydroindene scaffold may also influence steric accessibility during reactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step routes:

- Indene functionalization : Bromination or oxidation of the indene precursor, followed by substitution reactions to introduce the methanamine group.

- Catalytic hydrogenation : Reduction of unsaturated intermediates using Pd/C or Raney Ni under controlled pressure to preserve stereochemistry .

- Enzymatic resolution : For enantiopure forms, lipase-mediated kinetic resolution may separate racemic mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For example, studies on related indene derivatives (e.g., 3-oxo-2,3-dihydro-1H-inden-4-yl acetate) used SC-XRD to confirm planarity of the indenone ring and intermolecular C–H⋯O hydrogen bonding, which stabilizes crystal packing . Refinement with SHELXL (via WinGX) allows precise modeling of anisotropic displacement parameters .

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. neuroactive effects) may arise from:

- Purity variability : Validate compound purity via HPLC (>95%) and mass spectrometry.

- Assay specificity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Metabolic stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. How can computational modeling guide the optimization of this compound derivatives for receptor binding?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses at targets (e.g., GPCRs or enzymes).

- QSAR analysis : Coramine derivatives with substituents at the 4-position show enhanced affinity; steric parameters (e.g., Taft Es) can refine predictive models .

Q. What analytical techniques are most robust for characterizing degradation products under stressed conditions?

- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions.

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns.

- Stability-indicating assays : Use validated HPLC methods with photodiode array detection to quantify intact compound .

Data Contradiction Analysis

Q. How to reconcile conflicting yields reported for catalytic hydrogenation of indene precursors?

Variations in yield (e.g., 60–90%) may stem from:

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

Dynamic effects (e.g., restricted rotation of the amine group) or diastereotopic protons in the dihydroindene ring can cause complex splitting. Variable-temperature NMR (e.g., 25–60°C) or 2D-COSY experiments clarify these ambiguities .

Methodological Recommendations

- Crystallography : Use SHELX programs for structure refinement and ORTEP-3 for visualizing anisotropic thermal ellipsoids .

- Synthetic optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst, solvent) systematically.

- Biological assays : Include positive controls (e.g., known receptor agonists) and validate cell-line specificity to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.